N-cyclopropyl-2-methoxybenzamide
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Overview
Description
N-cyclopropyl-2-methoxybenzamide: is an organic compound with the molecular formula C11H13NO2 . It is characterized by a cyclopropyl group attached to the nitrogen atom and a methoxy group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-2-methoxybenzamide typically involves the reaction of 2-methoxybenzoic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: N-cyclopropyl-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed:
Oxidation: Formation of 2-hydroxybenzamide derivatives.
Reduction: Formation of 2-methoxybenzylamine derivatives.
Substitution: Formation of various substituted benzamide derivatives.
Scientific Research Applications
Chemistry: N-cyclopropyl-2-methoxybenzamide is used as an intermediate in the synthesis of more complex organic molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for drug discovery .
Medicine: The compound is investigated for its potential therapeutic applications. It may have activity against certain diseases or conditions, and its derivatives are explored for their pharmacological properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique structure makes it valuable for creating polymers and other materials with specific properties .
Mechanism of Action
The mechanism of action of N-cyclopropyl-2-methoxybenzamide involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
- N-cyclopropyl-4-methoxybenzamide
- N-cyclopropyl-3-hydroxy-4-methoxybenzamide
- N-cyclopropyl-2-hydroxybenzamide
Comparison: N-cyclopropyl-2-methoxybenzamide is unique due to the position of the methoxy group on the benzene ring. This position influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a distinct compound in its class .
Properties
IUPAC Name |
N-cyclopropyl-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-10-5-3-2-4-9(10)11(13)12-8-6-7-8/h2-5,8H,6-7H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLVTIFFJXHOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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